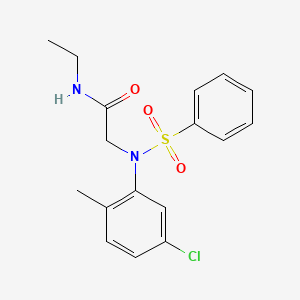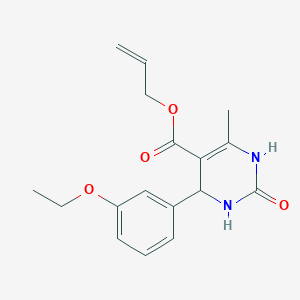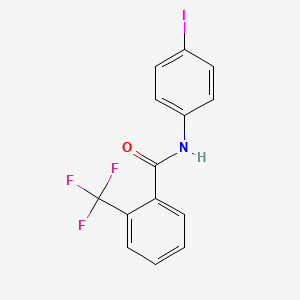![molecular formula C20H22BrN3O7 B5084199 4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5084199.png)
4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) is not fully understood. However, studies suggest that the compound may act by inhibiting specific signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) in lab experiments is its potential therapeutic applications. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for further research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the use of 4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) in scientific research. One direction is to further explore its potential as an anti-cancer agent and investigate its efficacy in combination with other chemotherapy drugs. Another direction is to study its potential as an anti-inflammatory agent in the treatment of chronic inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-nitrobenzyl)piperazine in the presence of a base. The resulting intermediate is then reacted with ethanedioic acid to produce the 4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) form of the compound.
Scientific Research Applications
4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)) has been studied for its potential therapeutic applications in various scientific research studies. One study found that the compound has antitumor activity against breast cancer cells by inducing apoptosis. Another study found that it has potential as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-bromo-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3.C2H2O4/c19-16-3-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-1-4-17(5-2-14)22(24)25;3-1(4)2(5)6/h1-6,11,23H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADIXFGSPMAXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)
![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)


![5-{2-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084152.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)


![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5084183.png)
![6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)
![2-isopropoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5084207.png)
![1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5084210.png)
![5-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084211.png)